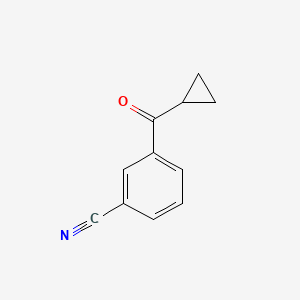

3-Cyanophenyl cyclopropyl ketone

概要

説明

3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile . This compound has garnered significant interest due to its unique physical and chemical properties, making it a valuable subject of study in various scientific fields.

準備方法

The synthesis of 3-Cyanophenyl cyclopropyl ketone can be achieved through multiple synthetic routes. One common method involves the reaction of 3-[Cyclopropyl(hydroxy)methyl]benzonitrile with appropriate reagents . The reaction conditions typically include the use of a base and a solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

3-Cyanophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Ring-Opening Reactions: Notably, it can undergo ring-opening reactions, such as the visible-light-induced triple catalysis for the ring-opening cyanation of cyclopropyl ketones.

Common reagents and conditions used in these reactions include photoredox catalysis, Lewis acid catalysis, and copper catalysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Applications

1.1 Ring-Opening Cyanation Reactions

Recent studies have demonstrated that cyclopropyl ketones, including 3-cyanophenyl cyclopropyl ketone, can undergo ring-opening reactions facilitated by visible-light-induced triple catalysis. This innovative approach allows for the construction of γ-cyanoketones, which are valuable intermediates in organic synthesis . The reaction involves the selective cleavage of carbon–carbon bonds and subsequent coupling with cyanide anions, showcasing the utility of this compound in generating complex molecular architectures.

1.2 Synthesis of Antileishmanial Compounds

Research has highlighted the synthesis of various cyano ketones from cyclopropyl derivatives, which have shown promising antileishmanial activity. For instance, derivatives synthesized from methyl picolinate and lithiated cyclopropylacetonitrile have exhibited significant in vitro potency against Leishmania species, indicating the potential of this compound as a scaffold for developing new therapeutic agents .

Medicinal Chemistry Applications

2.1 Antiproliferative Activity

The antiproliferative effects of compounds derived from this compound have been evaluated against various cancer cell lines. Studies indicate that modifications to the cyclopropyl moiety can enhance metabolic stability and cytotoxicity . For example, compounds with specific substituents demonstrated improved efficacy in reducing cell viability in human epidermoid cancer cells.

Case Studies

作用機序

The mechanism of action of 3-Cyanophenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. For example, in ring-opening reactions, the compound undergoes selective cleavage of carbon-carbon bonds, facilitated by photoredox, Lewis acid, and copper catalysis . These interactions enable the formation of new chemical bonds and the generation of desired products.

類似化合物との比較

3-Cyanophenyl cyclopropyl ketone can be compared with other similar compounds, such as:

Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their substituents.

Benzonitriles: These compounds have a similar aromatic ring structure with a nitrile group but lack the cyclopropyl ketone moiety.

The uniqueness of this compound lies in its combination of the cyclopropyl group and the benzonitrile structure, which imparts distinct chemical and physical properties .

生物活性

3-Cyanophenyl cyclopropyl ketone (C₁₁H₉NO) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a cyclopropyl group and a cyano moiety. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the following components:

- Cyclopropyl Group : A three-membered carbon ring that introduces strain and can influence reactivity.

- Cyano Group : A nitrile group that can act as an electrophile and participate in various chemical interactions.

The compound's molecular formula is C₁₁H₉NO, and it exhibits properties typical of ketones, including the ability to form hydrogen bonds due to its carbonyl group.

Mechanisms of Biological Activity

The biological activity of this compound is not yet fully elucidated; however, several potential mechanisms have been proposed:

- Reactivity with Biomolecules : The presence of the ketone and cyano groups suggests that the compound can engage in hydrogen bonding and carbonyl-based interactions with proteins and other biomolecules.

- Electrophilic Character : The cyano group may enhance the electrophilic nature of the compound, allowing it to interact with nucleophiles in biological systems, potentially leading to enzyme inhibition or modulation of protein-protein interactions.

- Steric Effects : The cyclopropyl group introduces steric hindrance, which may affect how the compound interacts with various molecular targets.

Interaction Studies

Recent studies have focused on the interaction of this compound with enzymes and receptors. While specific binding affinities have not been documented, the compound's structural features suggest potential pharmacological applications. Further investigations are needed to explore its binding capabilities within complex biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Cyanophenyl cyclobutyl ketone | Cyclobutyl group instead of cyclopropyl | Different steric and electronic properties |

| 4-Cyanophenyl cyclopropyl ketone | Substitution at the para position on phenyl | Altered reactivity due to positional effects |

| Cyclopropyl methyl ketone | Simple methyl substitution on the cyclopropane | Lacks cyano group, affecting biological activity |

This table illustrates how variations in substituents and ring structures can influence chemical behavior and potential applications.

特性

IUPAC Name |

3-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHVVYSUPIKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642488 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-86-1 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。